molecular formula C17H26O8 B8148890 3,5-Bis(2-(2-methoxyethoxy)ethoxy)benzoic acid

3,5-Bis(2-(2-methoxyethoxy)ethoxy)benzoic acid

Cat. No.: B8148890
M. Wt: 358.4 g/mol
InChI Key: LANAOJUYUUNASE-UHFFFAOYSA-N
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Description

3,5-Bis(2-(2-methoxyethoxy)ethoxy)benzoic acid: is an organic compound with the molecular formula C17H26O8 . It is a derivative of benzoic acid, characterized by the presence of three ethylene glycol ether groups attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(2-(2-methoxyethoxy)ethoxy)benzoic acid typically involves the esterification of benzoic acid derivatives with ethylene glycol ethers. The reaction is usually carried out under acidic conditions, using catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(2-(2-methoxyethoxy)ethoxy)benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,5-Bis(2-(2-methoxyethoxy)ethoxy)benzoic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,5-Bis(2-(2-methoxyethoxy)ethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity. The presence of ethylene glycol ether groups enhances its solubility and bioavailability, facilitating its effects at the molecular level .

Comparison with Similar Compounds

Uniqueness: 3,5-Bis(2-(2-methoxyethoxy)ethoxy)benzoic acid stands out due to its unique combination of three ethylene glycol ether groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in various scientific and industrial fields .

Properties

IUPAC Name

3,5-bis[2-(2-methoxyethoxy)ethoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O8/c1-20-3-5-22-7-9-24-15-11-14(17(18)19)12-16(13-15)25-10-8-23-6-4-21-2/h11-13H,3-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANAOJUYUUNASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC1=CC(=CC(=C1)C(=O)O)OCCOCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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